molecular formula C13H18O2 B14168952 6-Hydroxy-3-oxadiamantane

6-Hydroxy-3-oxadiamantane

Cat. No.: B14168952
M. Wt: 206.28 g/mol
InChI Key: SQJAHAPRLKKDER-UHFFFAOYSA-N
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Description

6-Hydroxy-3-oxadiamantane is a compound belonging to the class of heteroadamantanes, which are derivatives of adamantane Adamantane is a hydrocarbon with a unique cage-like structure, and its derivatives have been studied for various applications due to their stability and interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-oxadiamantane typically involves the interaction of methyl 3-oxo-4-(phenylthio)butyrate with formaldehyde and ammonium acetate. This reaction yields 5-methoxycarbonyl-6-oxo-7-phenylthio-1,3-diazaadamantane, which is then converted into this compound by heating with skeletal nickel in isopropanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-oxadiamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the adamantane core.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups.

Scientific Research Applications

6-Hydroxy-3-oxadiamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-oxadiamantane involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular membranes, and influence signal transduction pathways. Its effects are mediated through the formation of reactive intermediates and the alteration of molecular structures within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-3-oxadiamantane is unique due to its specific arrangement of functional groups and its stability. This makes it particularly valuable for applications requiring robust and stable molecules.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-6-ol

InChI

InChI=1S/C13H18O2/c14-13-5-7-4-8-9-1-6(2-10(8)13)3-11(13)12(9)15-7/h6-12,14H,1-5H2

InChI Key

SQJAHAPRLKKDER-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5C(C2)C3(CC(C4)O5)O

Origin of Product

United States

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